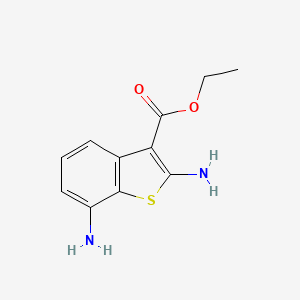

Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate is a heterocyclic compound containing a benzothiophene core. This compound is characterized by the presence of two amino groups at positions 2 and 7, and an ethyl ester group at position 3. The benzothiophene ring system is known for its stability and biological activity, making it a valuable scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,7-diamino-1-benzothiophene-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides . This reaction is often catalyzed by rhodium complexes and proceeds under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the benzothiophene ring.

Reduction: Alcohol derivatives of the ester group.

Substitution: Various substituted benzothiophene derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2,7-diamino-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The benzothiophene core provides stability and enhances binding affinity .

Comparison with Similar Compounds

Similar Compounds

3-amino-1-benzothiophene-2-carbonitrile: Another benzothiophene derivative with similar biological activities.

1-benzothiophene-3-carboxylic acid derivatives: These compounds share the benzothiophene core and exhibit similar chemical reactivity.

Uniqueness

Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate is unique due to the presence of two amino groups and an ethyl ester group, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 2,7-diamino-1-benzothiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the benzothiophene family, characterized by a sulfur-containing heterocyclic structure. Its synthesis often involves multi-step organic reactions, including cyclization and substitution processes that yield various derivatives with potential biological activities.

1. Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. The evaluation was conducted using the carrageenan-induced paw edema model in rats. The results indicated that the compound significantly reduced paw edema when administered prior to carrageenan injection.

Table 1: Anti-inflammatory Effects of this compound

| Compound | Dose (mg/kg) | Edema Reduction (%) | Time Post Administration (h) |

|---|---|---|---|

| Ethyl Compound | 9 | 45 | 2 |

| Indomethacin | Standard | 60 | 2 |

The data suggests that the compound's anti-inflammatory effects are comparable to those of indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID) .

2. Analgesic Activity

In addition to its anti-inflammatory effects, the compound has shown promising analgesic activity. The hot plate test was utilized to assess pain relief in animal models. Results indicated a significant increase in pain threshold compared to control groups.

Table 2: Analgesic Effects of this compound

| Compound | Dose (mg/kg) | Pain Threshold Increase (s) | Time Post Administration (min) |

|---|---|---|---|

| Ethyl Compound | 9 | 5 | 30 |

| Tramadol | Standard | 8 | 30 |

These findings highlight the potential of this compound as an effective analgesic agent .

3. Anticancer Activity

The anticancer properties of this compound have been evaluated against various cancer cell lines. In vitro studies demonstrated that the compound induces apoptosis in MCF-7 breast cancer cells.

Table 3: Antitumor Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 23.2 | Apoptosis induction |

| HeLa | 45.0 | Cell cycle arrest |

Flow cytometry analysis revealed that treatment with the compound resulted in significant cell cycle arrest at the G2/M phase and increased markers for both early and late apoptosis . The compound's ability to induce apoptosis suggests a dual mechanism involving both necrosis and programmed cell death.

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. Mice treated with the compound showed a marked reduction in tumor size compared to controls. Blood tests indicated improved hematological parameters, suggesting reduced myelosuppression commonly associated with chemotherapy .

Properties

Molecular Formula |

C11H12N2O2S |

|---|---|

Molecular Weight |

236.29 g/mol |

IUPAC Name |

ethyl 2,7-diamino-1-benzothiophene-3-carboxylate |

InChI |

InChI=1S/C11H12N2O2S/c1-2-15-11(14)8-6-4-3-5-7(12)9(6)16-10(8)13/h3-5H,2,12-13H2,1H3 |

InChI Key |

NIYGJLVVANWWDH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1C=CC=C2N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.